molecular formula C21H25N3O2 B3466661 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

Cat. No.: B3466661
M. Wt: 351.4 g/mol
InChI Key: IFMJBZIUIWBPGX-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, an ethyl linker, and a phenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The ethyl linker is then introduced via alkylation reactions, followed by the attachment of the phenoxyacetamide group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzimidazole ring or the phenoxyacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methylphenoxy)acetamide
  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chloro-4-methylphenoxy)acetamide
  • N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-ethylphenoxy)acetamide

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide stands out due to its specific substitution pattern on the phenoxyacetamide moiety, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)17-9-8-16(12-15(17)3)26-13-21(25)22-11-10-20-23-18-6-4-5-7-19(18)24-20/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMJBZIUIWBPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

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